Enantiomeric Selectivity: (R)-(+)-HA-966 vs. (S)-(-)-HA-966 for Displacement of [3H]Glycine Binding
The (R)-enantiomer of HA-966 demonstrates a 27-fold higher affinity for the glycine site of the NMDA receptor complex compared to the (S)-enantiomer, confirming its role as the active stereoisomer responsible for glycine-site antagonism [1]. This stereoselectivity is a critical parameter for ensuring experimental specificity when investigating NMDA receptor pharmacology.
| Evidence Dimension | Inhibition of strychnine-insensitive [3H]glycine binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.5 μM |
| Comparator Or Baseline | (S)-(-)-HA-966: IC50 = 339 μM |
| Quantified Difference | 27-fold higher affinity for (R)-enantiomer |
| Conditions | Rat cerebral cortex synaptic plasma membranes |
Why This Matters
Procurement of the correct enantiomer ensures the observed biological activity is due to specific NMDA receptor modulation rather than the confounding sedative effects of the (S)-enantiomer.
- [1] Singh L, Donald AE, Foster AC, Hutson PH, Iversen LL, Iversen SD, Kemp JA, Leeson PD, Marshall GR, Oles RJ, et al. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative. Proc Natl Acad Sci U S A. 1990 Jan;87(1):347-51. View Source
